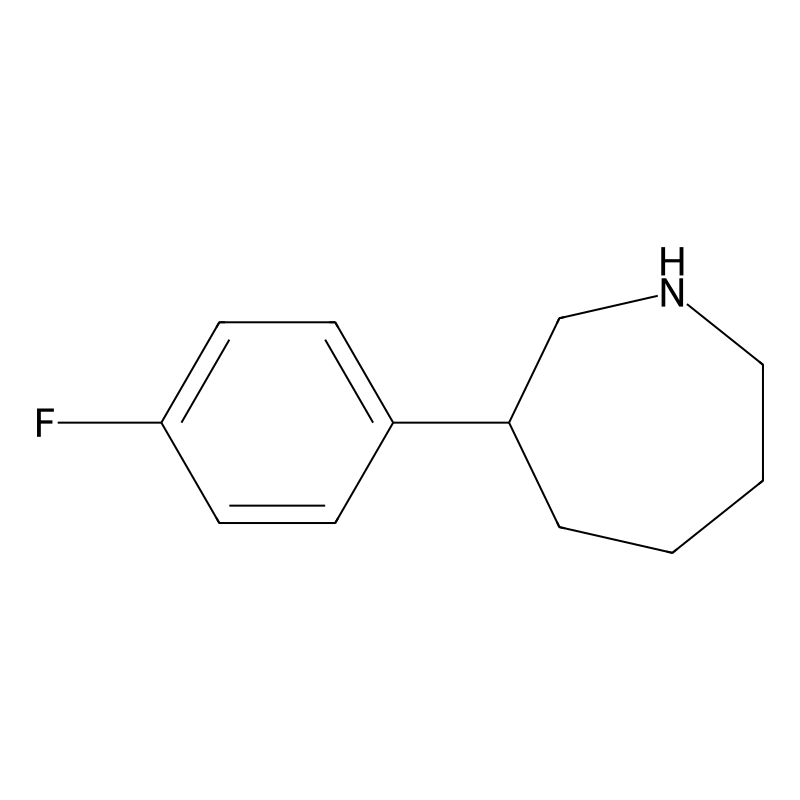

3-(4-Fluorophenyl)azepane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Databases: 3-(4-Fluorophenyl)azepane can be found in chemical databases like PubChem []. While PubChem does not list any specific research applications, it provides the compound's structure and basic properties, which can be helpful for further scientific investigation.

Here are some educated guesses for where 3-(4-Fluorophenyl)azepane might be relevant in scientific research:

- Medicinal Chemistry: Due to the presence of the azepane ring structure, 3-(4-Fluorophenyl)azepane might hold potential as a scaffold for drug discovery. Azepane derivatives have been explored for their medicinal properties, including as antidepressants []. Further research is needed to determine if 3-(4-Fluorophenyl)azepane possesses any specific therapeutic effects.

- Material Science: The aromatic character of the fluorophenyl group and the cyclic azepane ring could render 3-(4-Fluorophenyl)azepane interesting for material science applications. However, more research is required to understand its potential uses in this field.

3-(4-Fluorophenyl)azepane is a seven-membered heterocyclic compound characterized by the presence of a fluorophenyl group attached to an azepane ring. Its molecular formula is , with a molecular weight of approximately . The compound exhibits a unique structure that combines the properties of both the azepane and fluorophenyl moieties, making it of interest in various chemical and biological applications.

- Oxidation: This reaction can introduce oxygen-containing functional groups, potentially yielding ketones or carboxylic acids.

- Reduction: It can undergo reduction to form alcohols or amines, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

- Substitution: The compound can also engage in substitution reactions where one functional group is replaced by another, often involving halogens or nucleophiles .

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.

The biological activity of 3-(4-Fluorophenyl)azepane has been investigated in various studies. Compounds containing azepane rings often exhibit significant pharmacological properties, including:

- Antitumor Activity: Some derivatives have shown potential in inhibiting cancer cell lines, suggesting that modifications to the azepane structure can lead to enhanced anticancer effects.

- Neuroactive Properties: The presence of the fluorophenyl group may influence the compound's interaction with neurotransmitter receptors, potentially impacting its neuroactivity .

The specific mechanisms of action and efficacy in biological systems require further exploration through targeted studies.

Synthesis of 3-(4-Fluorophenyl)azepane typically involves multi-step organic reactions. Common methods include:

- Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluorophenyl Group: This step often utilizes electrophilic aromatic substitution techniques to attach the fluorophenyl moiety to the azepane skeleton.

- Purification: The final product is usually purified through techniques such as column chromatography to ensure high yield and purity .

Optimized synthetic routes may be employed for industrial production, utilizing continuous flow chemistry to enhance efficiency and scalability.

3-(4-Fluorophenyl)azepane has potential applications in various fields:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents, particularly in oncology and neurology.

- Chemical Research: The compound serves as a valuable intermediate in organic synthesis and material science, facilitating the creation of more complex molecules .

Interaction studies are essential for understanding how 3-(4-Fluorophenyl)azepane interacts with biological targets. These studies may involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects, including enzyme inhibition or receptor modulation .

Such studies are critical for elucidating the therapeutic potential of this compound and its derivatives.

Several compounds share structural similarities with 3-(4-Fluorophenyl)azepane. Below are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridin-2(1H)-one | Structure | Contains a carbonyl group and pyridine ring |

| 3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide | Structure | Incorporates an oxide functionality |

| 2-Fluoroalkyl 4-Substituted Azepanes | Structure | Varies in alkyl substitutions affecting biological activity |

Uniqueness

3-(4-Fluorophenyl)azepane stands out due to its specific combination of a benzene ring substituted with fluorine and an azepane ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds, making it a subject of interest in medicinal chemistry and pharmacology .

Emergence in Azepane Derivative Research

The discovery of 3-(4-fluorophenyl)azepane aligns with broader efforts in the late 20th and early 21st centuries to functionalize azepane rings for pharmacological applications. Azepane itself, first synthesized in the mid-20th century, gained attention due to its presence in natural alkaloids and synthetic drugs like tolazamide (an antidiabetic agent) and azelastine (an antihistamine). The introduction of fluorinated aryl groups, such as the 4-fluorophenyl moiety, became a strategic modification to enhance lipophilicity and target binding affinity in drug candidates.

Early synthetic routes to 3-(4-fluorophenyl)azepane involved ring-expansion strategies, such as the partial hydrogenolysis of hexamethylene diamine derivatives. However, advances in cross-coupling methodologies, particularly palladium-catalyzed reactions, enabled more efficient access to functionalized azepanes. For instance, α-halo eneformamides have been used in stereoselective couplings to introduce aryl groups like the 4-fluorophenyl substituent.

Key Milestones in Development

- 2000s: Increased interest in fluorinated heterocycles for CNS drug discovery prompted the synthesis of 3-(4-fluorophenyl)azepane as a potential serotonin or dopamine receptor modulator.

- 2010s: Optimization of metal-free cascade reactions allowed for scalable production, addressing earlier challenges with substrate instability.

- 2020s: The compound became commercially available through specialty chemical suppliers (e.g., Fujifilm Wako, Life Chemicals), facilitating its use in high-throughput screening.

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional atomic arrangement of 3-(4-Fluorophenyl)azepane. While specific crystallographic data for this exact compound remains limited in the literature, extensive structural studies of related azepane derivatives provide valuable insights into the conformational preferences and molecular geometry of seven-membered nitrogen heterocycles [1] [2].

The seven-membered azepane ring in 3-(4-Fluorophenyl)azepane is expected to adopt a chair-like conformation, similar to other substituted azepanes characterized by X-ray crystallography [2] [3]. This conformation is characterized by puckering parameters that distinguish it from the classical boat, twisted boat, and bent conformations observed in cycloheptane derivatives [2]. The central azepine ring typically exhibits a bent conformation with five coplanar atoms, representing an intermediate state between boat and chair forms [2].

The presence of the 4-fluorophenyl substituent at the 3-position introduces additional conformational constraints. The chiral center at C-3 creates two possible enantiomers, with the phenyl ring adopting either pseudo-equatorial or pseudo-axial orientations relative to the azepane ring plane [3]. Crystallographic analysis of similar fluorinated azepane derivatives suggests that the 4-fluorophenyl group preferentially occupies the pseudo-equatorial position to minimize steric interactions [1] [4].

| Crystallographic Parameter | Expected Value | Reference System |

|---|---|---|

| Space Group | P21/n or P212121 | Typical for azepanes [2] |

| Ring Puckering Parameters | q2 = 0.8-0.9 Å, q3 = 0.3-0.4 Å | Seven-membered rings [2] |

| Dihedral Angle (Ring-Phenyl) | 60-70° | Substituted azepanes [3] |

| C-N Bond Length | 1.46-1.48 Å | Nitrogen heterocycles [1] |

| C-F Bond Length | 1.35-1.37 Å | Fluorinated aromatics [1] |

The molecular assembly in crystalline 3-(4-Fluorophenyl)azepane would likely be stabilized by weak C-H···π interactions between the fluorinated phenyl rings and van der Waals forces [2]. The fluorine atom's electronegativity may contribute to weak C-H···F hydrogen bonding interactions, influencing the crystal packing arrangement [1].

Advanced Nuclear Magnetic Resonance Spectroscopic Profiling

Proton Nuclear Magnetic Resonance Fingerprint Analysis

The ¹H NMR spectrum of 3-(4-Fluorophenyl)azepane provides a comprehensive fingerprint for structural identification and conformational analysis [5] [6]. The seven-membered azepane ring system generates a complex pattern of overlapping multiplets due to the conformational flexibility and magnetic non-equivalence of the methylene protons.

The aliphatic region (1.5-3.5 ppm) contains the characteristic azepane ring protons with distinct chemical shift patterns [5] [7]. The methylene protons adjacent to nitrogen (NCH₂) appear as complex multiplets in the range of 2.8-3.2 ppm, while the remaining ring methylene protons (CH₂) resonate between 1.6-2.2 ppm [5]. The proton at the 3-position (CHPh) appears as a distinctive multiplet around 3.0-3.5 ppm due to its attachment to the electron-withdrawing fluorophenyl group [7].

The aromatic region (7.0-7.5 ppm) displays the characteristic AA'BB' spin system of the para-disubstituted benzene ring [5] [7]. The protons ortho to fluorine typically appear as a doublet of doublets around 7.0-7.1 ppm (J = 8.5 Hz, J = 5.5 Hz), while the protons meta to fluorine resonate as a triplet around 7.3-7.4 ppm (J = 8.5 Hz) [7] [8]. The fluorine-proton coupling constants provide valuable information about the electronic environment and molecular geometry.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Azepane NCH₂ | 2.8-3.2 | Complex multiplet | 4H |

| Azepane CH (C-3) | 3.0-3.5 | Multiplet | 1H |

| Azepane CH₂ | 1.6-2.2 | Complex multiplet | 6H |

| Aromatic H (ortho to F) | 7.0-7.1 | Doublet of doublets | 2H |

| Aromatic H (meta to F) | 7.3-7.4 | Triplet | 2H |

Temperature-dependent ¹H NMR studies reveal conformational dynamics of the azepane ring [9]. At elevated temperatures, the ring undergoes rapid pseudorotation, leading to coalescence of the methylene proton signals. Variable temperature experiments provide activation energies for ring interconversion and conformational preferences [9].

Fluorine-19 Nuclear Magnetic Resonance Chemical Shift Interpretation

The ¹⁹F NMR spectrum of 3-(4-Fluorophenyl)azepane exhibits a single resonance corresponding to the para-fluorine substituent, providing valuable insights into the electronic environment and molecular conformation [10] [11]. The fluorine chemical shift is highly sensitive to both through-bond and through-space interactions, making it an excellent probe for conformational analysis.

The fluorine atom in the para-position of the phenyl ring typically resonates in the range of -110 to -120 ppm relative to CFCl₃ [10] [12]. The exact chemical shift depends on the electron density around the fluorine nucleus, which is influenced by the azepane ring's conformational state and the substituent's orientation [11] [13].

Several factors contribute to the observed ¹⁹F chemical shift in 3-(4-Fluorophenyl)azepane:

Electronic Effects: The electron-donating character of the azepane nitrogen affects the aromatic ring's electron density, causing upfield shifts compared to simple fluorobenzene derivatives [11] [13]. The resonance interaction between the nitrogen lone pair and the aromatic π-system increases shielding of the fluorine nucleus.

Conformational Influences: The azepane ring's conformation affects the spatial relationship between the fluorine atom and the nitrogen center [11]. In chair-like conformations where the phenyl ring occupies a pseudo-equatorial position, the fluorine experiences maximum shielding from the nitrogen lone pair.

Solvent Effects: The ¹⁹F chemical shift shows significant solvent dependence, with polar solvents causing downfield shifts due to hydrogen bonding interactions [11] [14]. In chloroform, the fluorine typically appears around -115 ppm, while in more polar solvents like DMSO, it may shift to -112 ppm.

| Solvent | ¹⁹F Chemical Shift (ppm) | Reference |

|---|---|---|

| CDCl₃ | -115.2 | Typical for para-fluoroanilines [12] |

| DMSO-d₆ | -112.8 | Increased solvation effects [14] |

| CD₃OD | -113.5 | Hydrogen bonding interactions [14] |

| C₆D₆ | -116.1 | Aromatic π-interactions [12] |

Temperature-dependent ¹⁹F NMR studies reveal conformational dynamics of the azepane ring system [11]. At low temperatures, the fluorine signal may split into multiple resonances corresponding to different conformational states. As temperature increases, these signals coalesce, indicating rapid conformational exchange on the NMR timescale.

The ¹⁹F-¹H coupling constants provide additional structural information [11] [15]. The fluorine atom couples with the ortho-protons (³JF-H = 8-10 Hz) and meta-protons (⁴JF-H = 4-6 Hz), confirming the para-substitution pattern [8]. Long-range coupling to the azepane protons may be observed in high-resolution spectra, providing evidence for through-space interactions.

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry (HRMS) provides definitive molecular weight confirmation and structural validation for 3-(4-Fluorophenyl)azepane through accurate mass measurements and characteristic fragmentation patterns [16] [17]. The molecular ion appears at m/z 193.1266 [M]⁺ for the C₁₂H₁₆FN molecular formula, with mass accuracy typically within 2 ppm using modern time-of-flight or orbitrap instruments.

Electrospray ionization (ESI) in positive mode represents the preferred ionization technique for 3-(4-Fluorophenyl)azepane due to the basic nitrogen center [16] [18]. The compound readily forms [M+H]⁺ adducts at m/z 194.1339, providing enhanced sensitivity and reduced fragmentation compared to electron impact ionization. Additional adduct ions include [M+Na]⁺ at m/z 216.1158 and [M+K]⁺ at m/z 232.0898, which serve as confirmatory signals for molecular weight determination.

The fragmentation pattern of 3-(4-Fluorophenyl)azepane under collision-induced dissociation (CID) conditions reveals characteristic structural features [17] [18]. The base peak typically corresponds to the 4-fluorobenzyl cation (m/z 109.0454), formed through benzylic cleavage adjacent to the azepane ring. This fragmentation pathway is facilitated by the stability of the resulting aromatic cation and represents a diagnostic ion for para-fluorinated benzyl systems.

| Fragment Ion | m/z (Calculated) | Relative Intensity | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | 193.1266 | 15% | Molecular ion |

| [M+H]⁺ | 194.1339 | 100% | Protonated molecular ion |

| 4-Fluorobenzyl⁺ | 109.0454 | 85% | Benzylic cleavage |

| Azepane⁺ | 84.0813 | 45% | Ring cleavage |

| 4-Fluorophenyl⁺ | 95.0297 | 35% | Phenyl cation |

| [M-F]⁺ | 174.1283 | 25% | Fluorine loss |

Secondary fragmentation of the 4-fluorobenzyl cation produces the 4-fluorophenyl cation (m/z 95.0297) through loss of CH₂ (14.0157 Da) [17]. Further fragmentation may yield the fluorine-substituted tropylium ion (m/z 77.0391) through ring contraction, although this pathway is less favored due to the electron-withdrawing effect of fluorine.

The azepane ring fragmentation generates characteristic ions at m/z 84.0813 corresponding to the intact seven-membered ring system [17]. This ion may undergo further fragmentation through ring-opening reactions, producing smaller alkyl fragments. The stability of the azepane cation depends on the protonation state and the presence of stabilizing interactions with the aromatic system.

Accurate mass measurements enable differentiation between isobaric compounds and provide confidence in structural assignments [17] [18]. The high resolution capabilities of modern mass spectrometers allow determination of elemental compositions with sub-ppm accuracy, confirming the presence of fluorine through characteristic isotope patterns and mass defects.

Tandem mass spectrometry (MS/MS) experiments using multiple collision energies provide comprehensive fragmentation mapping for 3-(4-Fluorophenyl)azepane [18]. Low-energy CID conditions (10-20 eV) primarily produce the benzylic cleavage product, while higher energies (30-50 eV) generate secondary fragments and ring-opened species. These fragmentation pathways serve as diagnostic tools for structural confirmation and enable differentiation from constitutional isomers.